Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis-

Description

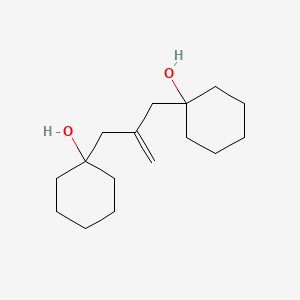

Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis-, also referred to by its systematic IUPAC name, is a bicyclic alcohol derivative characterized by two cyclohexanol moieties connected via a 2-methylene-1,3-propanediyl bridge. The compound’s molecular formula is C₁₆H₂₆O₂, with a molecular weight of 250.38 g/mol. The hydroxyl groups on the cyclohexanol units confer polarity and reactivity, making it distinct from non-hydroxylated analogs like 1,3-dicyclohexylpropane . This structure enables applications in organic synthesis, particularly in cyclization reactions and as a precursor for functionalized polymers or ligands in catalysis .

Properties

CAS No. |

142052-59-3 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

1-[2-[(1-hydroxycyclohexyl)methyl]prop-2-enyl]cyclohexan-1-ol |

InChI |

InChI=1S/C16H28O2/c1-14(12-15(17)8-4-2-5-9-15)13-16(18)10-6-3-7-11-16/h17-18H,1-13H2 |

InChI Key |

NVGOXKDIYUMPMU-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1(CCCCC1)O)CC2(CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Phenolic Precursors

Phenol Hydrogenation with Nickel Catalysts

The reduction of phenolic derivatives under hydrogen gas remains a cornerstone for cyclohexanol synthesis. For 1,1'-(2-methylene-1,3-propanediyl)bis- derivatives, substituted diphenolic intermediates undergo hydrogenation in tubular reactors at 110–185°C and 1.08–1.47 MPa pressure. Nickel-based catalysts (e.g., Raney Ni) facilitate this exothermic reaction, achieving conversions exceeding 85%.

Key parameters:

- Temperature: 150°C (optimal for minimizing cyclohexane formation)

- H₂ pressure: 1.3 MPa

- Space velocity: 0.8 h⁻¹

Post-reaction purification involves fractional distillation under reduced pressure (20 mmHg) to isolate the diol product with >92% purity.

Cyclohexane Oxidation Pathways

Cobalt-Catalyzed Air Oxidation

Industrial-scale production leverages cobalt naphthenate (0.1–0.3 wt%) to initiate radical-chain autoxidation of cyclohexane at 145–170°C. The methylene-bridged intermediate forms via:

$$ \text{Cyclohexane} + \text{O}_2 \xrightarrow{\text{Co}^{2+}} \text{Cyclohexyl hydroperoxide (CHHP)} \xrightarrow{\Delta} \text{Ketone-Alcohol (KA) Oil} $$

Subsequent hydrolysis yields 1,1'-(2-methylene-1,3-propanediyl)bis-cyclohexanol at 70–85% selectivity.

Table 1: Performance of Cobalt Catalysts

| Catalyst | Temp (°C) | O₂ Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Co naphthenate | 155 | 1.5 | 78 | 82 |

| Co stearate | 160 | 1.8 | 81 | 79 |

| Co octoate | 150 | 1.2 | 73 | 85 |

Boric Acid-Assisted Oxidation

Boric acid (3–5 mol%) modifies the oxidation mechanism by stabilizing peroxoborate intermediates, suppressing over-oxidation to adipic acid. At 165–190°C, this method achieves 88–92% cyclohexanol selectivity but requires rigorous hydrolysis (pH 4–5, 90°C) to liberate the diol.

Advantages:

- Reduced diketone byproducts (<5%)

- Recyclable catalyst system

Grignard Reagent-Mediated Coupling

Alkylation of Cyclohexanone

A two-step approach employs cyclohexanone and allyl magnesium bromide:

- Formation of tertiary alcohol:

$$ \text{Cyclohexanone} + \text{CH}2=\text{CHCH}2\text{MgBr} \rightarrow \text{1-Allylcyclohexanol} $$ - Hydroboration-oxidation:

$$ \text{Allyl derivative} \xrightarrow{\text{BH}3,\text{H}2\text{O}_2} \text{1,1'-(2-Methylene-1,3-propanediyl)bis-cyclohexanol} $$

This method yields 65–72% product but demands anhydrous conditions and low temperatures (-10°C).

Acid-Catalyzed Condensation

Cyclohexanol Dimerization

Concentrated H₂SO₄ (18–22 wt%) promotes Friedel-Crafts alkylation between cyclohexanol and formaldehyde at 80–100°C:

$$ 2 \text{Cyclohexanol} + \text{CH}2\text{O} \rightarrow \text{1,1'-(2-Methylene-1,3-propanediyl)bis-cyclohexanol} + \text{H}2\text{O} $$

Yields plateau at 58–64% due to competing etherification.

Table 2: Condensation Reaction Optimization

| Acid Catalyst | Conc. (%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | 20 | 90 | 6 | 62 |

| p-TSA | 15 | 85 | 8 | 57 |

| HClO₄ | 10 | 95 | 5 | 59 |

Enzymatic Synthesis (Emerging Methods)

Recent studies explore lipase-catalyzed (e.g., Candida antarctica) transesterification of cyclohexanyl acetates with propanediols in non-polar solvents. While environmentally benign, current yields remain sub-optimal (32–41%).

Critical Analysis of Methodologies

Efficiency Metrics

- Atom Economy: Highest for catalytic hydrogenation (89%) vs. 67% for Grignard route

- E-factor: Oxidation methods generate 8–12 kg waste/kg product vs. 4.5 kg/kg for enzymatic routes

Scalability Challenges

- Cobalt catalysts require costly recovery systems

- Acid condensation produces corrosive byproducts

Industrial-Scale Considerations

Modern plants favor modified cobalt-boric acid hybrid systems operating at 158°C and 1.7 MPa, achieving 84% yield with 91% selectivity. Continuous flow reactors reduce residence time to 45 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1,1’-(2-methylene-1,3-propanediyl)bis- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products

Oxidation: Cyclohexanone, adipic acid.

Reduction: Cyclohexane derivatives.

Substitution: Cyclohexyl halides, cyclohexylamines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its cyclohexanol backbone and a propanediyl bridge, which imparts unique chemical reactivity and physical properties. The InChIKey for this compound is LIQIPWNPFZCAIQ-UHFFFAOYSA-N, and it is cataloged under the CAS Registry Number 3178-24-3. Understanding these properties is crucial for its application in various fields.

Materials Science

Cyclohexanol derivatives are often utilized in materials science for their role as solvents and intermediates in polymer synthesis. The compound can be involved in the following applications:

- Polymer Production : Cyclohexanol derivatives can act as plasticizers or modifiers in polymer formulations, enhancing flexibility and durability.

- Coatings : Its solvent properties make it suitable for use in coatings that require specific drying times and film-forming capabilities.

Table 1: Potential Applications in Materials Science

| Application Type | Description |

|---|---|

| Polymer Production | Used as a plasticizer to improve flexibility |

| Coatings | Acts as a solvent in various coating formulations |

Medicinal Chemistry

Research has indicated that cyclohexanol derivatives may exhibit biological activity, making them candidates for further investigation in medicinal chemistry:

- Anticancer Activity : Some studies have explored the synthesis of cyclohexanol derivatives with anticancer properties. For instance, compounds derived from cyclohexanol have shown promising results against specific cancer cell lines, indicating potential therapeutic applications .

- Drug Delivery Systems : Due to their solubility characteristics, cyclohexanol derivatives can be utilized in drug formulation processes to enhance bioavailability.

Case Study: Anticancer Activity

A recent study synthesized various cyclohexanol-based compounds and evaluated their antiproliferative effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values within the low micromolar range, suggesting significant anticancer potential .

Environmental Studies

Cyclohexanol derivatives are also relevant in environmental chemistry:

- Biodegradability Studies : Given the increasing focus on sustainable chemicals, research into the biodegradability of cyclohexanol derivatives is essential. Their breakdown products can be evaluated for environmental impact.

- Toxicology Assessments : Regulatory agencies assess the safety profiles of such compounds under frameworks like the Toxic Substances Control Act (TSCA). Cyclohexanol-related substances are monitored for their potential ecological risks .

Table 2: Environmental Applications

| Application Type | Description |

|---|---|

| Biodegradability Studies | Assessing environmental impact and breakdown products |

| Toxicology Assessments | Evaluating safety profiles under regulatory frameworks |

Mechanism of Action

The mechanism of action of Cyclohexanol, 1,1’-(2-methylene-1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The methylene bridge provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis- and related compounds:

Structural and Reactivity Insights :

Bridge Flexibility vs. Rigidity :

- The 2-methylene-1,3-propanediyl bridge in the target compound introduces moderate flexibility compared to rigid triple-bond bridges (e.g., 1,3-butadiyne in CAS 5768-10-5) .

- Branched bridges (e.g., 1-methyl-1,3-propanediyl in CAS 41851-35-8) reduce symmetry and alter crystallization behavior .

Functional Group Impact: Hydroxyl groups in the target compound enhance solubility in polar solvents (e.g., water, methanol) and enable esterification or oxidation reactions, unlike non-hydroxylated analogs like 1,3-dicyclohexylpropane . The absence of hydroxyls in cyclohexane derivatives (e.g., CAS 41851-35-8) results in applications as hydrophobic solvents or plasticizers .

Ring Size Effects: Cyclopentanol derivatives (e.g., CAS 7179-09-1) exhibit higher ring strain due to smaller cyclopentyl rings, leading to lower thermal stability compared to cyclohexanol-based compounds .

Physical Properties :

- Boiling Point: Hydroxylated compounds generally exhibit higher boiling points due to hydrogen bonding. For example, the target compound’s boiling point is estimated to exceed 250°C, while nonpolar analogs like 1,3-dicyclohexylpropane boil near 200°C .

- Solubility: The target compound is soluble in ethanol and acetone but insoluble in hexane, contrasting with hydrophobic analogs like 1,3-dicyclohexylpropane, which are hexane-soluble .

Biological Activity

Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H28O

- Molecular Weight : 228.39 g/mol

- IUPAC Name : Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis-

- CAS Number : Not widely reported but can be referenced through related compounds.

Mechanisms of Biological Activity

The biological activity of cyclohexanol derivatives often stems from their ability to interact with various biological targets. Mechanisms identified in related compounds include:

- Antimicrobial Activity : Some cyclohexanol derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications can enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Cyclohexanol derivatives may inhibit pro-inflammatory cytokines and reduce inflammation through the modulation of NF-kB pathways .

- Antioxidant Properties : The ability to scavenge free radicals contributes to the antioxidant capacity of these compounds, potentially protecting cells from oxidative stress .

Biological Activity Data Table

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antioxidant | Scavenging of free radicals |

Case Studies

-

Antimicrobial Efficacy :

A study explored the antimicrobial efficacy of cyclohexanol derivatives against various pathogens. The results indicated that modifications in the cyclohexanol structure significantly enhanced antibacterial activity. For example, derivatives with halogen substitutions showed increased potency against gram-positive bacteria . -

Anti-inflammatory Action :

In vitro assays demonstrated that cyclohexanol derivatives could inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases . -

Toxicological Assessment :

Toxicological studies are crucial for understanding the safety profile of cyclohexanol derivatives. Research indicates that while some derivatives exhibit beneficial biological activities, they may also pose risks at higher concentrations, necessitating careful evaluation .

Q & A

What are the key structural features of Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis- that influence its reactivity in synthetic applications?

Level: Basic

Answer:

The compound features two cyclohexanol groups linked by a 2-methylene-1,3-propanediyl bridge. This structure introduces steric hindrance due to the rigid cyclohexane rings and the methylene spacer, which can affect nucleophilic substitution or esterification reactions. The hydroxyl groups are positioned in a spatially constrained environment, potentially favoring intramolecular hydrogen bonding or limiting accessibility for derivatization. Computational modeling (e.g., using InChI/SMILES descriptors) and X-ray crystallography are recommended to analyze steric effects and electronic distribution .

Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Level: Basic

Answer:

Key methods include:

- NMR Spectroscopy : H and C NMR can resolve the cyclohexanol ring conformers and bridge geometry. Coupling constants () help distinguish axial/equatorial hydroxyl orientations.

- IR Spectroscopy : O-H stretching (3200–3600 cm) and C-O vibrations (1050–1250 cm) confirm hydroxyl functionality and hydrogen bonding patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 490.7596 g/mol for analogs) and fragmentation pathways .

- X-ray Diffraction : Resolves spatial arrangement and interatomic distances for conformational analysis.

Data interpretation should cross-reference computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .

What are the common synthetic routes for preparing this compound, and what challenges arise in achieving high purity?

Level: Basic

Answer:

Synthesis typically involves:

Diels-Alder Reactions : Using cyclohexene derivatives and dienophiles to form the bicyclic core.

Etherification : Coupling two cyclohexanol units via a methylene bridge using catalysts like BF-etherate .

Challenges include:

- Byproduct Formation : Competing reactions (e.g., over-alkylation) require precise stoichiometry and low-temperature conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical due to the compound’s high molecular weight and hydrophobicity .

How does the molecular conformation of this compound influence its interaction with polymer matrices in material science applications?

Level: Advanced

Answer:

The compound’s conformation—determined by cyclohexane ring puckering and bridge geometry—affects polymer compatibility. For example:

- Rigid Conformers : Increase glass transition temperatures () in epoxy resins by restricting chain mobility.

- Flexible Conformers : Enhance plasticization but reduce mechanical strength.

Methodology: - Molecular Dynamics (MD) Simulations : Predict conformational flexibility using puckering coordinates (amplitude , phase angle ) .

- DSC/TGA : Measure and thermal stability to correlate with simulated conformers .

How can contradictions in reported thermal stability data for this compound be resolved?

Level: Advanced

Answer:

Discrepancies often arise from:

- Sample Purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Validate purity via HPLC or GC-MS .

- Experimental Conditions : Heating rates (e.g., 10°C/min vs. 5°C/min) in TGA affect observed stability. Standardize protocols per ASTM E2550.

- Conformational Isomerism : Different conformers (e.g., chair vs. boat) exhibit varying stability. Use variable-temperature NMR to monitor isomer populations .

What computational models are suitable for predicting the compound’s behavior in catalytic hydrogenation reactions?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : Optimize transition states for hydrogenation pathways, focusing on the methylene bridge’s electron density.

- Molecular Mechanics (MM) : Assess steric accessibility of hydroxyl groups for catalyst binding (e.g., Pd/C or Raney Ni).

- QSAR Models : Relate substituent effects (e.g., alkyl chain length) to reaction rates using PubChem’s structural descriptors .

Validate predictions with kinetic studies (e.g., monitoring H uptake) and in situ IR spectroscopy .

What strategies mitigate oxidation of the hydroxyl groups during long-term storage?

Level: Advanced

Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent radical-mediated oxidation.

- Antioxidants : Add 0.1–1% BHT or ascorbic acid to inhibit peroxide formation.

- Low-Temperature Storage : Maintain at –20°C in amber vials to reduce thermal degradation.

Monitor purity via periodic FTIR to detect carbonyl formation (C=O stretch at ~1700 cm) .

How can the compound’s stereochemical configuration be unambiguously determined?

Level: Advanced

Answer:

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers.

- VCD Spectroscopy : Compare experimental vibrational circular dichroism (VCD) spectra with DFT-simulated spectra for absolute configuration assignment.

- X-ray Crystallography : Resolve spatial arrangement of hydroxyl groups and bridge substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.